Ibandronic Acid-13Cd3
Description
Properties
CAS No. |
1261734-84-2 |
|---|---|
Molecular Formula |
C9H23NO7P2 |
Molecular Weight |
323.241 |
IUPAC Name |
[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2+1D3 |
InChI Key |
MPBVHIBUJCELCL-JVXUGDAPSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Synonyms |
P,P’-[1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3; [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]bisphosphonic Acid-13CD3; BPH 24-d3; Ibandronate-d3; [1-Hydroxy-3-[(methyl-d3)pentylamino]propylidene]diphosphonic Acid; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Ibandronic Acid 13c,d3
Strategies for Stable Isotope Incorporation into Ibandronic Acid
The synthesis of isotopically labeled compounds is a crucial aspect of pharmaceutical research, enabling detailed metabolic and pharmacokinetic studies. chemsrc.com For a molecule like ibandronic acid, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are incorporated to serve as tracers without altering the compound's fundamental chemical properties.
Deuterium Labeling Approaches (e.g., Ibandronic Acid-d3)
Deuterium labeling, or deuteration, can enhance the metabolic stability of a drug by strengthening the carbon-hydrogen bonds at specific sites, a concept known as the kinetic isotope effect. chemsrc.comresearchgate.net For Ibandronic Acid-d3, the deuterium atoms are typically introduced on the N-methyl group. nih.gov This is generally achieved by using a deuterated alkylating agent during the synthesis of the ibandronic acid precursor. A common method involves the reaction of a secondary amine intermediate with a trideuteriomethyl source, such as methyl-d3 iodide, to form the N-(methyl-d3)pentylamino side chain. researchgate.netnih.gov General synthesis routes for ibandronic acid often start from 3-aminopropionic acid derivatives, which can be modified to include the deuterated moiety before the final phosphonylation step. google.com
Carbon-13 Labeling Methodologies
Carbon-13 is a non-radioactive, stable isotope of carbon that is invaluable for structural studies using ¹³C NMR spectroscopy and for metabolic tracing. nih.gov The incorporation of ¹³C into the ibandronic acid structure requires starting the synthesis with a ¹³C-labeled precursor. Depending on the desired position of the label, a starting material such as a ¹³C-labeled propionic acid derivative could be utilized. google.com The synthesis would proceed by building the rest of the molecule around this labeled core before the final bis-phosphonylation step, which typically involves reacting the carboxylic acid intermediate with reagents like phosphorous acid and phosphorus trichloride. google.comwipo.int
Integrated ¹³C and Deuterium Labeling Techniques for Ibandronic Acid-[¹³C,d³]
To create the dual-labeled Ibandronic Acid-[¹³C,d³], a synthetic strategy that combines the methodologies from both deuterium and carbon-13 labeling is required. vivanls.com The synthesis is a multi-step process designed to place each isotope at a specific position.
A plausible synthetic route would involve:
Starting with a propionic acid derivative that is labeled with ¹³C at a specific position in its three-carbon chain.
This labeled intermediate is then subjected to reactions to build the N-pentylamino side chain.
The crucial step for deuterium incorporation involves the methylation of the secondary amine using a trideuteriomethylating agent to create the N-(methyl-d3) group.
The resulting dual-labeled intermediate, 3-[N-(methyl-d3)pentylamino]propionic acid-¹³C, is then reacted with phosphorous acid and phosphorus trichloride, followed by hydrolysis, to form the final bisphosphonate structure of Ibandronic Acid-[¹³C,d³]. google.comwipo.int
This integrated approach yields a molecule with labels that can be independently tracked and analyzed using mass spectrometry and NMR spectroscopy. vivanls.com
Spectroscopic Characterization of Ibandronic Acid-[¹³C,d³]
Following synthesis, rigorous analytical techniques are essential to confirm the molecular structure, verify the positions of the isotopic labels, and determine the isotopic enrichment and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
NMR spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information at the atomic level. researchgate.netmst.edu For Ibandronic Acid-[¹³C,d³], a combination of ¹H, ¹³C, and ³¹P NMR experiments provides comprehensive characterization. rsc.org
¹H NMR: In the proton NMR spectrum, the signal corresponding to the N-methyl protons would be absent or drastically reduced in intensity, confirming the successful incorporation of the trideuteriomethyl (-d3) group. The rest of the spectrum would be consistent with the ibandronic acid structure.
¹³C NMR: The carbon-13 NMR spectrum is used to confirm the position of the ¹³C label. The signal for the enriched carbon atom will be significantly enhanced. nih.gov Furthermore, this signal may exhibit coupling to the adjacent phosphorus atoms (J-coupling), providing definitive evidence of its location within the molecule's backbone.
³¹P NMR: The phosphorus-31 NMR spectrum is characteristic for bisphosphonates and would show signals corresponding to the two phosphonate (B1237965) groups. mdpi.comhhu.de The chemical shifts and coupling patterns confirm the P-C-P geminal bisphosphonate structure. Coupling between the ³¹P nuclei and the incorporated ¹³C atom can further validate the structure. nih.gov
Table 1: Predicted NMR Spectroscopic Data for Ibandronic Acid-[¹³C,d³]
| Nucleus | Predicted Chemical Shift (δ) / ppm | Key Observations |
|---|---|---|
| ¹H | ~0.9 (t, 3H), ~1.3-1.4 (m, 4H), ~1.6-1.7 (m, 2H), ~2.9-3.1 (m, 2H), ~3.2-3.4 (m, 2H) | Absence of the N-CH₃ singlet (around 2.7-2.9 ppm) confirms deuteration. |
| ¹³C | Variable | One signal will be highly enhanced due to ¹³C enrichment. If C1 is labeled, the signal around 75 ppm will be prominent and may show ¹JCP coupling. |
| ³¹P | ~18-20 | A singlet or complex multiplet confirming the bisphosphonate structure. May show coupling to the ¹³C nucleus. |
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound and determining its isotopic purity. almacgroup.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the unlabeled, partially labeled, and fully labeled species. researchgate.netresearchgate.net
The process involves:
Molecular Weight Confirmation: The measured monoisotopic mass of the synthesized compound is compared to the theoretical calculated mass. A match confirms the successful synthesis of the target molecule.
Isotopic Purity Assessment: By analyzing the relative intensities of the mass peaks corresponding to the unlabeled ibandronic acid, the singly labeled intermediates (e.g., -d3 only or -¹³C only), and the desired dual-labeled product, the isotopic enrichment can be accurately quantified. almacgroup.comresearchgate.net This ensures that the labeled standard is suitable for its intended use in quantitative studies.
Table 2: Molecular Weight Data for Ibandronic Acid and its Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|
| Ibandronic Acid | C₉H₂₃NO₇P₂ | 319.0950 |
| Ibandronic Acid-d3 | C₉H₂₀D₃NO₇P₂ | 322.1138 |
| Ibandronic Acid-¹³C (at C1) | C₈¹³CH₂₃NO₇P₂ | 320.0983 |
| Ibandronic Acid-[¹³C,d³] | C₈¹³CH₂₀D₃NO₇P₂ | 323.1171 |
Chromatographic Purity Assessment of Stable Isotope Labeled Ibandronic Acid
Ensuring the purity of the synthesized Ibandronic Acid-[¹³C,d₃] is critical for its use in analytical applications. Chromatographic techniques are the primary methods for this assessment.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of Ibandronic Acid and its analogs. jpri.netnih.govajrconline.org The method's effectiveness relies on the separation of the main compound from any impurities.
Several HPLC methods have been developed for the analysis of Ibandronic Acid. ajrconline.orgsphinxsai.comscribd.com A common approach involves using a C18 reversed-phase column. jpri.netajrconline.org The mobile phase composition is a critical parameter that is optimized to achieve good separation. One validated method utilizes a mobile phase containing pentanesulfonic acid sodium salt, EDTA, and TEA, with UV detection at 200 nm. jpri.net Another method employs a mobile phase of EDTA and hexane (B92381) sulfonic acid buffer with acetonitrile (B52724), and UV detection at 195 nm. ajrconline.org
The purity of the compound is determined by analyzing the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of other peaks suggests the presence of impurities. jpri.net The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. jpri.netajrconline.org
Table 1: Representative HPLC Method Parameters for Ibandronic Acid Analysis
| Parameter | Condition 1 jpri.net | Condition 2 ajrconline.org | Condition 3 nih.gov |
| Column | C18 Hypersil BDS | C18 Reverse-Phase | Mixed-mode C18 and strong anion exchange |
| Mobile Phase | Pentanesulfonic acid sodium salt, EDTA, TEA, orthophosphoric acid | EDTA and Hexane sulphonic acid buffer (pH 2.5) and acetonitrile (95:5 v/v) | Trifluoroacetic acid and acetonitrile (gradient elution) |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 200 nm | UV at 195 nm | Corona Charged Aerosol Detection (CAD) |
| Retention Time | 4.58 ± 0.45 min | Not specified | Not specified |
Radioanalytical Chromatography (for comparative analysis with radiolabeled analogs)
For comparative purposes, it is insightful to consider the analysis of radiolabeled analogs of Ibandronic Acid, such as those labeled with Technetium-99m (⁹⁹ᵐTc). longdom.orgnih.gov Radioanalytical chromatography is the standard method for assessing the radiochemical purity of these compounds. longdom.org This involves techniques like Radio-Thin Layer Chromatography (RTLC) and Radio-HPLC. longdom.orgnih.gov
In the quality control of ⁹⁹ᵐTc-ibandronate, RTLC is used with different stationary and mobile phases to separate the radiolabeled complex from impurities like free pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium. longdom.org For instance, ITLC-SG plates as the stationary phase with acetone (B3395972) and acetonitrile/water/trifluoroacetic acid solutions as mobile phases have been used. longdom.org
Radio-HPLC provides a more detailed analysis, where a radioactivity detector is coupled with a standard HPLC system. nih.gov This allows for the separation and quantification of different radiolabeled species. For example, in the analysis of other ⁹⁹ᵐTc-labeled bisphosphonates, HPLC has been used to confirm the formation of a single radiolabeled complex and to determine its radiochemical purity, which is often required to be over 95%. longdom.orgnih.gov
Table 2: Comparative Chromatographic Data
| Compound | Analytical Method | Key Findings |
| Ibandronic Acid | HPLC-UV jpri.net | Retention Time: 4.58 ± 0.45 min, High Purity Confirmed |
| ⁹⁹ᵐTc-Ibandronate | RTLC longdom.org | High radiochemical yield (>95%) achieved |
| Other ⁹⁹ᵐTc-Bisphosphonates | Radio-HPLC nih.gov | Single peak confirms formation of one complex |
The comparative analysis highlights the different but complementary roles of stable isotope and radiolabeled compounds in pharmaceutical research. While Ibandronic Acid-[¹³C,d₃] is ideal for highly sensitive and specific quantification in mass spectrometry-based assays, its radiolabeled counterparts are essential for in vivo imaging and biodistribution studies.
Molecular and Cellular Mechanism Investigations Utilizing Ibandronic Acid 13c,d3
Probing Bone Mineral Binding Affinity and Kinetics
A defining characteristic of bisphosphonates is their strong affinity for bone mineral, which anchors the drug to sites of active bone remodeling. europa.euhpra.ie The use of Ibandronic Acid-[13C,d3] allows for precise and quantitative studies of this critical interaction.
The primary mineral component of bone is hydroxyapatite (B223615), and the binding of bisphosphonates to this mineral is a key determinant of their potency and duration of action. nih.gov In vitro binding assays using synthetic hydroxyapatite crystals are a fundamental method to characterize this interaction. By employing Ibandronic Acid-[13C,d3], researchers can directly measure the amount of drug bound to hydroxyapatite with high sensitivity and specificity. In these experiments, a solution of Ibandronic Acid-[13C,d3] is incubated with a known quantity of hydroxyapatite. After reaching equilibrium, the unbound drug in the supernatant is separated from the hydroxyapatite-bound drug. The concentration of Ibandronic Acid-[13C,d3] in the supernatant and/or bound to the hydroxyapatite can be accurately determined using liquid chromatography-mass spectrometry (LC-MS). This allows for the calculation of key binding parameters, such as the binding affinity (K_d) and the maximum binding capacity (B_max).
Hypothetical Research Findings:
Interactive Data Table 1: Binding Affinity of Ibandronic Acid-[13C,d3] to Hydroxyapatite
| Parameter | Value | Unit |
| Binding Affinity (K_d) | 5.2 | µM |
| Maximum Binding Capacity (B_max) | 15.8 | µg/mg hydroxyapatite |
| Association Rate Constant (k_on) | 1.2 x 10^3 | M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 6.2 x 10⁻³ | s⁻¹ |
These hypothetical data illustrate the strong and avid binding of Ibandronic Acid-[13C,d3] to hydroxyapatite, characterized by a low dissociation rate, which contributes to its long residence time in the bone matrix.
The inhibition of bone resorption is the primary therapeutic effect of ibandronic acid. europa.eutheros.org.uk Ibandronic Acid-[13C,d3] can be used to trace the drug's localization at sites of bone resorption and to quantify its impact on this process. In ex vivo models using bone explants, the release of bone resorption markers, such as calcium and collagen fragments, can be correlated with the concentration of Ibandronic Acid-[13C,d3] at the bone surface. Furthermore, in animal models of osteoporosis, the administration of Ibandronic Acid-[13C,d3] allows for the tracking of the drug to specific skeletal sites and its correlation with changes in bone turnover markers. nih.gov Studies have shown that ibandronate significantly reduces bone resorption, and isotopic tracing would provide a direct link between the local concentration of the drug and the degree of inhibition. nih.gov
Direct Binding Studies to Hydroxyapatite Using Isotopic Tracers
Elucidating Intracellular Uptake and Subcellular Localization in Osteoclasts
The cellular targets of ibandronic acid are the osteoclasts, the primary cells responsible for bone resorption. europa.eu Understanding how the drug enters these cells and where it localizes is crucial to understanding its mechanism of action.
Osteoclasts internalize bisphosphonates that are bound to the bone mineral surface during the process of bone resorption. This uptake is thought to occur via endocytosis. nih.gov By culturing osteoclasts on a substrate coated with Ibandronic Acid-[13C,d3], the internalization of the drug can be meticulously tracked over time. At various time points, the cells can be harvested, and the intracellular concentration of Ibandronic Acid-[13C,d3] can be quantified by LC-MS. This approach allows for the determination of the rate and extent of uptake.
Once internalized, the subcellular localization of ibandronic acid determines its access to its molecular targets. Using subcellular fractionation techniques, osteoclasts treated with Ibandronic Acid-[13C,d3] can be separated into their constituent organelles (e.g., cytosol, mitochondria, lysosomes, and nucleus). The concentration of the labeled drug in each fraction can then be measured. Such studies would likely reveal the accumulation of Ibandronic Acid-[13C,d3] within specific vesicular compartments associated with the endocytic pathway.
Hypothetical Research Findings:
Interactive Data Table 2: Subcellular Distribution of Ibandronic Acid-[13C,d3] in Osteoclasts After 24 Hours
| Subcellular Fraction | % of Total Intracellular Ibandronic Acid-[13C,d3] |
| Cytosol | 25% |
| Lysosomes | 45% |
| Mitochondria | 15% |
| Nucleus | 5% |
| Other Vesicles | 10% |
These hypothetical findings suggest a significant accumulation of Ibandronic Acid-[13C,d3] in the lysosomal compartment, which is consistent with uptake via endocytosis.
Isotopic Tracing of Ibandronic Acid-[13C,d3] Internalization via Endocytosis
Investigating Mevalonate (B85504) Pathway Enzyme Inhibition Dynamics
Nitrogen-containing bisphosphonates, including ibandronate, exert their anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govnih.govnih.gov This pathway is essential for the synthesis of isoprenoid lipids that are required for the post-translational modification (prenylation) of small GTP-binding proteins, which are critical for osteoclast function and survival. nih.gov
The use of Ibandronic Acid-[13C,d3] in combination with advanced analytical techniques can provide detailed insights into the dynamics of FPPS inhibition. In vitro enzyme assays using purified FPPS can be performed in the presence of varying concentrations of Ibandronic Acid-[13C,d3] to determine its inhibitory potency (IC₅₀). By quantifying the amount of labeled ibandronate bound to the enzyme, a direct correlation between binding and inhibition can be established.
Furthermore, in cell-based assays using osteoclasts, the impact of Ibandronic Acid-[13C,d3] on the mevalonate pathway can be assessed by measuring the levels of downstream products, such as geranylgeranyl pyrophosphate, and the prenylation status of key proteins. The stable isotope label on ibandronic acid allows for its precise quantification within the cell, enabling a direct correlation between intracellular drug concentration and the extent of mevalonate pathway inhibition. These studies have been instrumental in confirming that the inhibition of this pathway is the primary mechanism by which nitrogen-containing bisphosphonates induce osteoclast apoptosis and suppress bone resorption. nih.govnih.gov
Farnesyl Pyrophosphate Synthase (FPPS) Interaction Studies with Labeled Ibandronic Acid
Ibandronic acid is a nitrogen-containing bisphosphonate that potently inhibits osteoclast-mediated bone resorption. medicines.org.ukeuropa.eu Its primary molecular target is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govdrugbank.com FPPS catalyzes the synthesis of farnesyl pyrophosphate (FPP), a precursor for essential molecules, including geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov By acting as an analogue of the natural substrate, isoprenoid diphosphate, ibandronic acid binds to FPPS and inhibits its enzymatic activity. nih.govnih.gov
The use of isotopically labeled Ibandronic Acid-[13C,d3] is critical for detailed investigations into this interaction. Stable isotope labeling enables precise quantification and tracing, allowing researchers to perform sophisticated binding assays. These studies can determine the affinity and kinetics of the inhibitor-enzyme interaction with high accuracy. Computational modeling and structural biology studies have revealed the specific interactions that anchor nitrogen-containing bisphosphonates (N-BPs) like ibandronate within the active site of FPPS. nih.gov Ibandronate, which possesses a long hydrophobic side chain, establishes a significant number of hydrophobic contacts with the enzyme. nih.gov These interactions, combined with hydrogen bonds and electrostatic interactions, contribute to its high binding affinity and inhibitory potency. nih.gov
Table 1: Summary of Key Interactions between N-Bisphosphonates and Farnesyl Pyrophosphate Synthase (FPPS)
| Interaction Type | Description | Relevance to Ibandronate | Citation |
|---|---|---|---|
| Hydrophobic Contacts | Interactions between the nonpolar side chain of the bisphosphonate and hydrophobic residues in the FPPS active site. | Ibandronate's long hydrophobic side chain results in a large number of hydrophobic contacts, contributing significantly to its binding affinity. | nih.gov |
| Hydrogen Bonding | Formation of hydrogen bonds between the bisphosphonate group and amino acid residues in the enzyme's active site. | The phosphonate (B1237965) groups are crucial for binding to the enzyme. Heterocyclic N-BPs can also form bifurcated hydrogen bonds, increasing potency. | nih.gov |
| Electrostatic Interactions | Attraction between the charged phosphonate groups and positively charged residues within the FPPS active site. | The negatively charged phosphonate groups are essential for anchoring the molecule within the active site. | nih.gov |
| Pi-Interactions (π-π) | Interactions involving aromatic rings, relevant for N-BPs with heterocyclic rings. | While more prominent in heterocyclic N-BPs like minodronate, these interactions contribute to the overall binding energy for some compounds. | nih.gov |
Impact on GTP-Binding Protein Prenylation as Revealed by Isotopic Methods
The inhibition of FPPS by ibandronic acid has significant downstream consequences for cellular signaling, primarily through the disruption of protein prenylation. nih.gov Prenylation is a post-translational modification where isoprenoid lipids, specifically FPP and GGPP, are attached to cysteine residues of specific proteins. nih.govnih.gov This modification is essential for the proper membrane localization and function of many signaling proteins, particularly small GTP-binding proteins (GTPases) such as those in the Ras, Rho, and Rab families. nih.govdrugbank.comnih.gov
By blocking the synthesis of FPP and GGPP, ibandronic acid prevents the prenylation of these small GTPases. nih.govnih.gov Without their lipid anchors, these proteins cannot translocate to the cell membrane or other cellular compartments where they exert their signaling functions. nih.gov This disruption of GTPase signaling interferes with numerous cellular processes regulated by these proteins, including cell proliferation, cytoskeleton organization, and vesicle trafficking. nih.govnih.gov In osteoclasts, the inhibition of prenylation disrupts the formation of the ruffled border, leading to their detachment from the bone surface and inducing apoptosis, thereby preventing bone resorption. nih.govdrugbank.com In some cancer cells, this mechanism has also been shown to induce apoptosis by up-regulating pro-apoptotic genes like FAS. nih.gov
Isotopic methods utilizing Ibandronic Acid-[13C,d3] are invaluable for studying these downstream effects. By tracing the labeled compound, researchers can correlate the extent of FPPS inhibition with the subsequent reduction in prenylated proteins. Advanced proteomic techniques combined with mass spectrometry can identify and quantify the specific GTP-binding proteins that fail to undergo prenylation in the presence of the inhibitor. For instance, studies have shown that the effects of ibandronate on the Rac1/NADPH oxidase pathway can be reversed by the addition of GGPP, confirming the specific disruption of geranylgeranylation. nih.gov
Table 2: Effects of Ibandronate-Mediated Inhibition of Protein Prenylation
| Affected Protein Family | Consequence of Inhibited Prenylation | Cellular Outcome | Citation |
|---|---|---|---|
| Ras Family | Failure to localize to the plasma membrane, disrupting signal transduction pathways (e.g., MAPK/ERK). | Inhibition of cell proliferation; induction of apoptosis in certain tumor cells. | nih.govnih.gov |
| Rho Family (e.g., Rac, Rho, Cdc42) | Disruption of cytoskeleton dynamics and cell adhesion. | In osteoclasts, causes detachment from bone and apoptosis; affects cell motility. | nih.govnih.govnih.gov |
| Rap1 (a Ras-related protein) | Impaired function essential for cell adhesion and signaling. | Lack of prenylation can lead to apoptosis of hematopoietic tumor cells. | nih.govdrugbank.com |
Pre Clinical Pharmacokinetic and Biodistribution Studies of Ibandronic Acid 13c,d3
Comparative Absorption and Distribution Profiles in Animal Models
Pre-clinical studies in various animal models are fundamental to elucidating the pharmacokinetic characteristics of a drug. For ibandronic acid, these studies have been crucial in determining how the drug is absorbed and where it distributes within the body.
The oral bioavailability of ibandronic acid is known to be low. nih.govspringermedizin.de Studies using labeled compounds are essential to quantify the extent of absorption. Following oral administration in a fasted state, maximum plasma concentrations are typically reached within 0.5 to 2 hours. fda.goveuropa.eu However, the absolute bioavailability is approximately 0.6%. springermedizin.defda.gov The presence of food can significantly reduce this already low bioavailability by as much as 90%. fda.govfda.gov.ph
To enhance the oral bioavailability of ibandronic acid, novel drug delivery systems have been investigated. One such approach involves a gastroretentive raft-forming drug delivery system. In a study conducted on healthy albino rats, a comparison was made between a reference formulation and a newly developed raft-forming formulation. The use of a stable isotope tracer in such a study would allow for the precise measurement of plasma concentrations and the calculation of key pharmacokinetic parameters. The results from a study using a raft-forming system showed a significant improvement in bioavailability. nih.gov
| Formulation | Cmax (ng/mL) | AUC(0-t) (ng/mL.h) |
|---|---|---|
| Reference Formulation | 493 ± 0.237 | 3708.25 ± 3.418 |
| Test Formulation (Raft-Forming) | 653 ± 0.097 | 6899.25 ± 3.467 |
Following absorption, ibandronic acid exhibits a strong affinity for bone tissue. nih.govfda.gov This is a key characteristic of bisphosphonates and is central to their therapeutic effect. Studies using labeled ibandronate have demonstrated its rapid binding to bone or excretion into urine after systemic exposure. europa.eu An estimated 40-50% of the circulating dose reaches the bone. fda.gov
In a study using [14C]ibandronate in male rats, the tissue distribution was examined at various time points following subcutaneous administration. The concentration of the drug in the bone continuously increased and reached a plateau at 1 hour. aacrjournals.orgresearchgate.net A substantial concentration was also observed in the kidney, the primary organ of elimination. aacrjournals.org In contrast, the amount of the drug in noncalcified tissues such as the lung, spleen, and liver was negligible. aacrjournals.orgresearchgate.net Interestingly, a transient accumulation was noted in the prostate. aacrjournals.orgresearchgate.net
| Tissue | Concentration |
|---|---|
| Bone | 19 ± 6 |
| Prostate | 20.7 ± 1 |
| Lungs | 2.8 ± 0.6 |
Studies in larger mammals, such as dogs, have also been conducted to understand the localization of bisphosphonates. In a study with 14C-labeled zoledronic acid, another bisphosphonate, eluted from an implant in dogs, the concentration was found to be highest in the immediate peri-implant bone, with minimal systemic distribution. nih.gov This high localization is a critical finding for the development of local drug delivery systems. nih.govplos.org
Oral Bioavailability Assessment Using Stable Isotope Tracers
Isotopic Tracer Analysis of Excretion Pathways
Understanding the routes of elimination is a critical component of pharmacokinetic profiling. For ibandronic acid, excretion occurs via two primary pathways: renal clearance and fecal elimination of the unabsorbed drug.
The absorbed fraction of ibandronic acid that does not bind to bone is eliminated unchanged by the kidneys. europa.eueuropa.eu Renal clearance accounts for 50-60% of the total clearance of ibandronic acid. europa.eu In healthy postmenopausal females, the renal clearance is approximately 60 mL/min and is related to creatinine (B1669602) clearance. europa.eu Studies in patients with varying degrees of renal impairment have shown a significant positive correlation between ibandronate clearance and creatinine clearance. nih.gov This indicates that as renal function declines, so does the clearance of ibandronic acid. nih.goveuropa.eu
The portion of an oral dose of ibandronic acid that is not absorbed through the gastrointestinal tract is eliminated unchanged in the feces. europa.eunih.gov This unabsorbed fraction constitutes a significant portion of the administered oral dose, given the low oral bioavailability of the compound. nih.govspringermedizin.de
Renal Clearance Mechanisms of Unmetabolized Ibandronic Acid-[13C,d3]
Evaluation of Metabolic Stability Using Stable Isotope Labeling
A key finding from preclinical and clinical studies is that ibandronic acid is not metabolized in the body. nih.govfda.govdrugbank.com This metabolic stability means that the drug is not broken down by enzymes in the liver or other tissues. europa.eueuropa.eu The use of stable isotope-labeled compounds like Ibandronic Acid-[13C,d3] would definitively confirm this lack of biotransformation. In such a study, the administered labeled compound would be recovered unchanged in the urine and feces, with no labeled metabolites detected. This metabolic stability simplifies the pharmacokinetic profile of ibandronic acid and reduces the potential for drug-drug interactions involving metabolic pathways. nih.goveuropa.eu
Evidence for Lack of Biotransformation of Ibandronic Acid in Pre-clinical Systems
Pre-clinical investigations across various animal models have consistently demonstrated that ibandronic acid is not subject to metabolic alteration. fda.govmedicines.org.ukgeneesmiddeleninformatiebank.nleuropa.euhpra.iehpra.ieeuropa.eu The compound is eliminated from the body chemically unchanged. medicines.org.ukhres.ca This metabolic stability is a key characteristic of ibandronic acid's pharmacokinetic profile.
Studies in animal models show that after administration, ibandronic acid is cleared from the systemic circulation through two primary pathways: uptake by bone tissue and excretion via the kidneys. fda.govgeneesmiddeleninformatiebank.nlhpra.iehpra.ieeuropa.eu There is no evidence to suggest that the liver plays a role in the clearance of ibandronic acid, which is consistent with the absence of metabolism. medicines.org.ukeuropa.eu The portion of the drug that is not absorbed into the bone is excreted unchanged in the urine. geneesmiddeleninformatiebank.nlhres.ca For the fraction of the drug that is not absorbed after oral administration, it is eliminated unchanged in the feces. fda.govgeneesmiddeleninformatiebank.nlhpra.iehpra.ieeuropa.eu
The lack of biotransformation is further supported by the fact that ibandronic acid does not inhibit the major human hepatic P450 isoenzymes, nor does it induce the hepatic cytochrome P450 system in rats. geneesmiddeleninformatiebank.nlhpra.ie This indicates that it is unlikely to be a substrate for these common metabolic pathways.
The following table summarizes the key pharmacokinetic parameters of ibandronic acid in pre-clinical models, highlighting its disposition without metabolic conversion.
| Species | Route of Administration | Key Findings | Reference |
| Rat | Oral | Intestinal absorption is low (<1% of the oral dose is excreted renally). | hres.ca |
| Rat | Intravenous | Does not induce the hepatic cytochrome P450 system. | geneesmiddeleninformatiebank.nlhpra.ie |
| Multiple Animal Models | N/A | No evidence of metabolism. | fda.govmedicines.org.ukhpra.iehpra.ieeuropa.eu |
| Multiple Animal Models | N/A | Eliminated unchanged by the kidney. | fda.govgeneesmiddeleninformatiebank.nlhpra.ieeuropa.euhres.ca |
Application of Isotopic Labeling to Confirm Metabolic Inactivity
For instance, mass balance studies have been conducted using radiolabeled ibandronate, such as with Carbon-14 (¹⁴C). fda.gov In these studies, after administration of ¹⁴C-ibandronate, the radioactivity recovered in urine and feces corresponds to the unchanged parent drug. This provides direct evidence that the compound has not been broken down or chemically altered by the body. The use of ¹⁴C-ibandronate in in vitro protein binding studies also helps in characterizing its pharmacokinetic behavior. fda.gov
Furthermore, the synthesis and availability of stable isotope-labeled versions of ibandronic acid, such as Ibandronic Acid-[¹³C,d3], are specifically intended for use in pharmacokinetic and metabolic research. veeprho.commedchemexpress.com The presence of both Carbon-13 (¹³C) and deuterium (B1214612) (d3) atoms creates a distinct mass signature that allows for highly sensitive and specific detection using mass spectrometry. This enables researchers to precisely quantify the parent drug in biological samples and to screen for any potential metabolites. The fact that only the parent compound is detected in these analyses confirms its metabolic inactivity.
The use of such isotopically labeled compounds is crucial for:
Mass Balance Studies: To account for the total administered dose and determine the routes and form of excretion. fda.gov
Pharmacokinetic Analysis: To accurately measure drug concentrations in plasma and other tissues over time. veeprho.com
Metabolite Profiling: To definitively identify whether any biotransformation occurs.
The table below illustrates the types of isotopic labeling used to investigate the metabolic fate of ibandronic acid.
| Isotope Used | Application in Pre-clinical Studies | Purpose | Reference |
| ¹⁴C | Mass balance and protein binding studies. | To trace the disposition and confirm the excretion of the unchanged drug. | fda.gov |
| ¹³C, d3 | Available for pharmacokinetic and metabolic research. | To provide a stable isotope-labeled internal standard for precise quantification and to confirm the absence of metabolites. | veeprho.commedchemexpress.com |
| ⁴⁵Ca | Kinetic studies to document inhibition of endogenous bone resorption. | To assess the pharmacodynamic effect of the drug on bone, which is its primary site of action, not metabolism. | geneesmiddeleninformatiebank.nleuropa.euhpra.ie |
Advanced Research Applications and Methodological Considerations
Utilization of Ibandronic Acid-¹³C,d₃ as an Internal Standard in Bioanalytical Assays
The primary and most well-established application of Ibandronic Acid-¹³C,d₃ is its use as an internal standard in bioanalytical assays. For accurate quantification of analytes, the use of an isotope-labeled internal standard is often required to compensate for variations during sample processing and analysis. research-solution.com
Quantification of Ibandronic Acid in Biological Matrices via LC-MS/MS with Isotopic Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs and their metabolites in complex biological matrices such as plasma. nih.govkntu.ac.ir The use of a stable isotope-labeled internal standard, such as a deuterated analogue like d₃-ibandronate, is crucial for achieving high accuracy and precision. nih.govresearchgate.net This internal standard mimics the physicochemical properties of the analyte, ibandronic acid, throughout the extraction, derivatization, and ionization processes, thus correcting for any potential matrix effects or variability. nih.govresearchgate.net
In a typical LC-MS/MS method, the bisphosphonate is first isolated from the biological matrix, often through liquid-liquid extraction, and then derivatized to improve its chromatographic properties and ionization efficiency. nih.govresearchgate.net For instance, derivatization with trimethylsilyldiazomethane (B103560) has been successfully employed for ibandronate analysis. nih.govresearchgate.net The derivatized ibandronic acid and its isotopic internal standard are then separated on a reversed-phase column and detected by a mass spectrometer. nih.gov Quantification is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, transitions of m/z 376.1→114.2 for the ibandronate derivative and m/z 379.1→61.0 for the d₃-ibandronate derivative have been used. nih.govresearchgate.net
The table below summarizes key parameters from a validated LC-MS/MS method for the quantification of ibandronate in human plasma using a deuterated internal standard.
| Parameter | Value | Reference |
| Quantification Range | 0.2-175.0 ng/mL | nih.gov |
| Linearity (r) | >0.99 | nih.gov |
| Accuracy | within +/-15% of target values | nih.gov |
| Precision | within +/-15% of target values | nih.gov |
| Recovery | >50% | nih.gov |
| Analysis Time | 2 minutes (with multiplexing LC system) | nih.gov |
Method Development and Validation for Trace Analysis
Developing and validating a robust method for trace analysis of ibandronic acid is essential for pharmacokinetic studies. nih.gov Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jpri.netajrconline.org Key validation parameters include specificity, linearity, accuracy, precision, sensitivity, and robustness. jpri.nettsijournals.com
Specificity is demonstrated by the absence of interfering peaks from endogenous components in blank and placebo samples at the retention time of the analyte and internal standard. jpri.net Linearity is established by analyzing a series of calibration standards over a defined concentration range. nih.govjpri.net Accuracy and precision are assessed by analyzing quality control samples at multiple concentration levels. nih.govresearchgate.net The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. jpri.netscienceopen.com For ibandronate in human plasma, an LLOQ of 0.2 ng/mL has been achieved. scienceopen.com
The following table presents typical validation parameters for an HPLC method for ibandronic acid determination, which are foundational for developing a more sensitive LC-MS/MS assay.
| Validation Parameter | Specification | Reference |
| Linearity Range | 0.192-0.958 mg/mL | jpri.net |
| Correlation Coefficient (r²) | 0.999 | jpri.net |
| Limit of Detection (LOD) | 0.021 mg/mL | jpri.net |
| Limit of Quantification (LOQ) | 0.064 mg/mL | jpri.net |
| Analytical Recovery | 99.88% | ajrconline.org |
Exploring Isotope Effects on Binding and Activity
The introduction of heavier isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered. wikipedia.org These effects arise from the change in mass of the atoms, which affects the vibrational frequencies of chemical bonds. wikipedia.org
Deuterium Isotope Effects on Enzyme Kinetics or Binding Affinity
A primary deuterium KIE is observed when a bond to deuterium is broken in the rate-determining step of a reaction. nih.gov A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking, which can provide insights into changes in hybridization or steric environment during the reaction. wikipedia.org Investigating the KIE of Ibandronic Acid-¹³C,d₃ on FPPS could help elucidate the transition state of the enzyme-inhibitor interaction. Such studies would require highly precise kinetic measurements to detect the typically small secondary isotope effects. unl.edu
Potential for Isotopic Effects on Bone-Binding Dynamics
Bisphosphonates have a high affinity for bone mineral, specifically hydroxyapatite (B223615). turkjps.orgmdpi.com This binding is a critical aspect of their mechanism of action. The interaction between the phosphonate (B1237965) groups of ibandronic acid and the calcium ions in hydroxyapatite is primarily electrostatic. While significant primary isotope effects are not expected in this binding process as no covalent bonds are broken, secondary isotope effects could potentially influence the dynamics of bone binding.
The substitution of hydrogen with deuterium can subtly alter bond lengths and angles, which might affect the conformation of the ibandronic acid molecule and its interaction with the hydroxyapatite crystal lattice. Research using fluorescently labeled bisphosphonates has shown that compounds with lower mineral affinity can diffuse more deeply into the bone matrix. nih.gov It is conceivable that isotopic labeling could have a minor influence on this affinity and, consequently, on the microdistribution of the drug within the bone. However, experimental evidence for such effects with Ibandronic Acid-¹³C,d₃ is currently lacking.
Integration with Other Imaging Modalities and Tracers
The use of isotopically labeled compounds is fundamental to various imaging techniques in biomedical research. frontiersin.org While Ibandronic Acid-¹³C,d₃ is a stable isotope-labeled compound not directly detectable by imaging modalities like PET or SPECT, its unlabeled counterpart can be labeled with radioactive isotopes for imaging purposes.
Radiolabeled bisphosphonates, such as those labeled with technetium-99m (⁹⁹ᵐTc), are widely used for bone scintigraphy to detect areas of high bone turnover, such as in bone metastases. mdpi.com There is also growing interest in developing bisphosphonates labeled with PET isotopes, like gallium-68 (B1239309) (⁶⁸Ga), for higher resolution and quantitative imaging. mdpi.com
The integration of data from quantitative bioanalytical methods using Ibandronic Acid-¹³C,d₃ with data from imaging studies using radiolabeled ibandronic acid could provide a more comprehensive understanding of the drug's pharmacokinetics and pharmacodynamics. For example, LC-MS/MS can provide precise plasma concentration data, which can be correlated with the uptake of a radiolabeled version of the drug in bone tissue as measured by PET or SPECT. acs.org This multimodal approach can help to build more accurate models of drug distribution and target engagement.
Opportunities for Multi-Isotope Tracing Studies
Multi-isotope tracing represents an advanced methodology for dissecting complex biological systems, and the study of bone metabolism is a prime area for its application. This approach involves using two or more different isotopes—which can be a mix of stable and radioisotopes—to simultaneously track multiple processes or molecules. nih.govacs.org
The availability of compounds like Ibandronic Acid-13Cd3 opens up several possibilities for sophisticated pre-clinical research designs:
Differential Fate of Drug vs. Precursor: In drug development, it is often critical to understand the metabolism of a parent drug into its active or inactive forms. A study could use this compound to track the parent compound and a different stable isotope label (e.g., 15N) on a potential metabolite. By administering both, their distinct fates, distribution, and clearance rates could be traced simultaneously using mass spectrometry. nih.gov
Probing Bone Health and Disease: Stable isotopes of biological elements like Calcium (e.g., 44Ca) are used as tracers to study bone mineral balance and turnover dynamics. nih.govresearchgate.netnih.govoup.com A powerful study design could combine the administration of a stable calcium isotope to measure bone formation/resorption rates with the administration of this compound to measure drug intervention effects. This would allow for a direct correlation between the pharmacological action of the drug and its impact on the underlying bone physiology, all measured within the same biological system.
The key advantage of multi-isotope tracing is the ability to conduct parallel investigations within a single experiment, which reduces biological variability and provides more robust, internally controlled data. creative-proteomics.comacs.org The combination of imaging radioisotopes with quantifiable stable isotopes provides a holistic view, from systemic distribution down to molecular-level interactions and metabolic flux. nih.govacs.org
Conclusion and Future Perspectives in Stable Isotope Labeled Bisphosphonate Research
Summary of Key Research Insights from Ibandronic Acid-[13C,d3] Studies
While specific research publications detailing the use of Ibandronic Acid-[13C,d3] are not abundant in publicly accessible literature, its availability from specialized chemical suppliers points to its primary role as an internal standard for analytical and bioanalytical studies. The combination of carbon-13 and deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal tool for mass spectrometry-based quantification of unlabeled ibandronic acid in biological matrices.
The key insights that can be inferred from the intended application of Ibandronic Acid-[13C,d3] include:
Enhanced Analytical Accuracy: Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for precise and accurate quantification of ibandronic acid in plasma, urine, and tissue samples. This is critical for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Metabolic Stability: The strategic placement of stable isotopes does not alter the fundamental physicochemical properties or biological activity of the parent molecule. Therefore, Ibandronic Acid-[13C,d3] is expected to exhibit the same metabolic profile as unlabeled ibandronic acid, ensuring that it accurately reflects the behavior of the therapeutic drug in vivo.
Facilitation of Bioequivalence Studies: For the development of generic formulations of ibandronic acid, bioequivalence studies are mandatory. The use of a stable isotope-labeled internal standard like Ibandronic Acid-[13C,d3] is the gold standard for conducting these studies, ensuring that the generic drug performs comparably to the innovator product.
Below is a table summarizing the key characteristics of Ibandronic Acid-[13C,d3] based on available data from chemical suppliers.
| Property | Value |
| Chemical Formula | C₈¹³CH₁₉D₃NNaO₇P₂ |
| CAS Number | 1261395-45-2 (sodium salt) |
| Isotopic Purity | Typically ≥98% for ¹³C and Deuterium |
| Primary Application | Internal standard for mass spectrometry |
Emerging Avenues for Stable Isotope Labeled Bisphosphonates in Bone Biology Research
The application of stable isotope-labeled bisphosphonates is expanding beyond standard pharmacokinetic studies. Emerging research avenues are leveraging these tools to gain a deeper understanding of fundamental bone biology.
One promising area is the use of labeled bisphosphonates to study bone turnover dynamics at the cellular and tissue levels. By tracking the incorporation and retention of the labeled drug in bone tissue over time, researchers can non-invasively monitor the rates of bone formation and resorption. This approach could provide more dynamic information than traditional static bone mineral density measurements.
Furthermore, studies utilizing fluorescently-labeled bisphosphonates have demonstrated their internalization by osteoclasts, the primary cells responsible for bone resorption. While not a stable isotope, this labeling technique highlights the potential to use tagged bisphosphonates to visualize and quantify cellular activity in the bone microenvironment. Future research could combine stable isotope labeling with advanced imaging techniques to provide a multi-modal view of bisphosphonate action.
Research with radiolabeled ibandronate, such as with ¹⁷⁷Lu and ⁹⁹mTc, has provided valuable data on its biodistribution and bone-targeting capabilities. nih.govresearchgate.net These studies, while using radioactive isotopes, underscore the high affinity of ibandronate for bone tissue, a characteristic that would be shared by its stable isotope-labeled counterpart.
Translational Potential of Isotopic Tracing in Pre-clinical Drug Development
The use of isotopic tracers like Ibandronic Acid-[13C,d3] holds significant translational potential in the pre-clinical phase of drug development. The ability to accurately quantify drug concentrations in various tissues is paramount for establishing a new drug's safety and efficacy profile.
In pre-clinical animal models of bone disease, such as osteoporosis or cancer-induced bone disease, stable isotope-labeled bisphosphonates can be used to:
Determine Target Site Concentration: Accurately measure the amount of drug that reaches the bone, the intended site of action.
Correlate Exposure with Efficacy: Establish a relationship between the concentration of the drug in bone and its therapeutic effect, such as the inhibition of bone resorption markers.
Investigate Drug-Drug Interactions: Assess how co-administered drugs may affect the pharmacokinetics of the bisphosphonate.
A study involving ¹⁴C-labeled ibandronate was designed to investigate its biodistribution, highlighting the importance of labeled compounds in understanding the disposition of the drug. researchgate.net The insights gained from such pre-clinical studies are instrumental in designing robust clinical trials in humans. By providing a detailed understanding of a drug's behavior early in the development process, stable isotope tracing can help to de-risk the transition from pre-clinical to clinical research, ultimately accelerating the delivery of new and improved treatments for bone disorders.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Ibandronic Acid-13Cd3 in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or ensure ventilation to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in sealed, labeled containers away from incompatible substances (e.g., strong oxidizers). Monitor for moisture to prevent degradation .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums. Decontaminate with neutral pH solvents and dispose of waste via certified hazardous waste services .
Q. How is isotopic purity (13Cd3) validated in Ibandronic Acid-13Cd3 synthesis?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 322.23 (vs. 319.23 for non-deuterated form) and quantify isotopic enrichment (>98%) .
- Nuclear Magnetic Resonance (<sup>13</sup>C NMR) : Analyze the splitting patterns of Cd-substituted carbons to verify isotopic positioning .
- Table :
| Technique | Target Parameter | Acceptable Threshold |
|---|---|---|
| HRMS | Isotopic Purity | ≥98% |
| <sup>13</sup>C NMR | Chemical Shift Consistency | Δδ < 0.1 ppm |
Q. Which analytical techniques are optimal for quantifying Ibandronic Acid-13Cd3 in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., Ibandronic Acid-d6) to correct for matrix effects .
- Sample Preparation : Precipitate proteins with cold acetonitrile (4:1 v/v) and filter through 0.22 µm PVDF membranes to reduce ion suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for Ibandronic Acid-13Cd3 across in vitro and in vivo models?
- Methodological Answer :
- Troubleshooting Workflow :
Cross-Validation : Compare LC-MS/MS results with radioactive tracing (e.g., <sup>14</sup>C-labeled analogs) to confirm bioavailability .
Physiologically Based Pharmacokinetic (PBPK) Modeling : Adjust parameters like tissue permeability and protein binding to reconcile discrepancies between cell-based assays and rodent studies .
- Common Pitfalls : Differences in metabolic enzyme activity (e.g., CYP450 isoforms) between models may skew results. Include enzyme inhibition controls .
Q. What experimental designs mitigate isotopic exchange effects in Ibandronic Acid-13Cd3 tracer studies?
- Methodological Answer :
- Control Experiments :
- Incubate the compound in deuterium-depleted solvents (e.g., D2O-free buffers) to track unintended H/D exchange .
- Use time-course MS analyses to detect exchange kinetics under physiological pH (7.4) and temperature (37°C) .
- Statistical Analysis : Apply ANOVA to compare tracer stability across experimental conditions (pH, temperature, solvent) .
Q. How do researchers statistically validate dose-response relationships in Ibandronic Acid-13Cd3 osteoclast inhibition assays?
- Methodological Answer :
- Data Analysis :
- Fit data to a four-parameter logistic curve (IC50 calculation) using software like GraphPad Prism. Report 95% confidence intervals .
- Table :
| Model Parameter | Description | Acceptable Range |
|---|---|---|
| Hill Slope | Steepness | 0.8–1.2 |
| R<sup>2</sup> | Goodness-of-Fit | ≥0.95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
